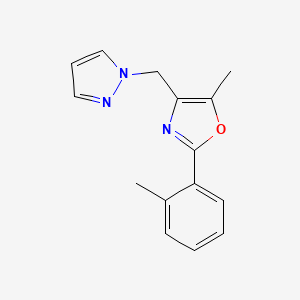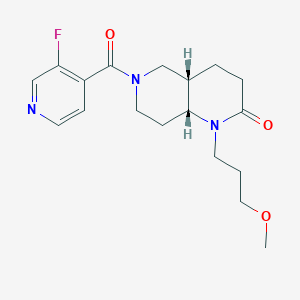![molecular formula C19H23NO B5308419 N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a role in pain, mood, and appetite regulation. The inhibition of FAAH by URB597 results in an increase in anandamide levels, leading to potential therapeutic effects.
Wirkmechanismus
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide works by inhibiting FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to a variety of effects including pain relief, mood regulation, and appetite control. By inhibiting FAAH, this compound increases anandamide levels, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain and peripheral tissues, leading to potential therapeutic effects. Anandamide is involved in a variety of physiological processes, including pain regulation, mood regulation, and appetite control. By increasing anandamide levels, this compound may have potential therapeutic effects in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of anandamide specifically, without interference from other endocannabinoids. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to have some activity at other enzymes, which could complicate interpretation of results.
Zukünftige Richtungen
Future research on N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide could focus on its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. Additionally, further studies could investigate the potential for off-target effects of this compound and ways to mitigate these effects. Finally, research could focus on developing more specific FAAH inhibitors with fewer off-target effects.
Synthesemethoden
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide involves a multi-step process starting with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then reacts with 2-methylphenylmagnesium bromide to form the ketone intermediate. The ketone intermediate is then reduced with sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. In animal studies, this compound has been shown to reduce pain sensitivity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-9-10-18(11-15(13)3)16(4)20-19(21)12-17-8-6-5-7-14(17)2/h5-11,16H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIATVDBUMJSDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![3-(3-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308347.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)



![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
